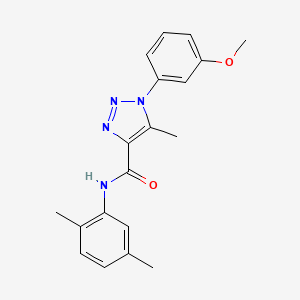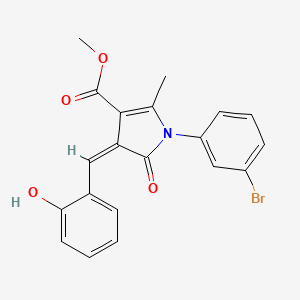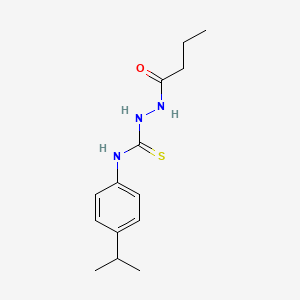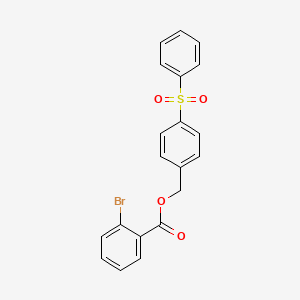![molecular formula C16H25N3O B4738268 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4738268.png)
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Benzamides, which are also part of the compound, can be synthesized through direct condensation of carboxylic acids and amines .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide”, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide” could potentially exhibit similar biological activities.
Antioxidant Activity
Benzamide compounds, which are structurally similar to “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide”, have been synthesized and tested for their in vitro antioxidant activity . The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The same benzamide compounds were also tested for their in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . This suggests that “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide” could potentially exhibit antibacterial activity.
Potential Use in Drug Discovery
Amide compounds, which include benzamides, have been used in drug discovery . They have been widely used in medical, industrial, biological and potential drug industries . This suggests that “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide” could potentially be used in drug discovery.
Potential Use in Industrial Sectors
Amide compounds are also broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This suggests that “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide” could potentially be used in these industrial sectors.
Potential Inhibition of Tyrosine Kinases
Imatinib, a polytopic molecule structurally characterized only in the form of its piperazin-1-ium salt (similar to “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide”), is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases . This suggests that “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide” could potentially inhibit the activity of tyrosine kinases.
Future Directions
The future directions for “2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide” could involve further exploration of its potential uses in pharmaceuticals, given the known biological activity of piperazine derivatives . More research is needed to fully understand its properties and potential applications.
properties
IUPAC Name |
2-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-14-6-3-4-7-15(14)16(20)17-8-5-9-19-12-10-18(2)11-13-19/h3-4,6-7H,5,8-13H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULQCALEFVTZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(diphenylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4738194.png)

![7-(4-chlorobenzyl)-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4738203.png)
![methyl 4-{[3-(4-nitrophenoxy)phenoxy]methyl}benzoate](/img/structure/B4738208.png)

![2-(2,4-dibromophenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4738216.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4738222.png)
![N-allyl-2-{[3-cyano-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4738228.png)

![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4738258.png)

![1-benzyl-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4738271.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4738302.png)